1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10789392
InChI: InChI=1S/C20H24N2O3/c1-23-18-5-3-2-4-17(18)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19/h2-7,12H,8-11,13-15H2,1H3
SMILES: COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine

CAS No.:

VCID: VC10789392

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine -

Description

Potential Biological Activities

While specific data on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine is scarce, related compounds have shown promise in several areas:

  • Antimicrobial Activity: Piperazine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential for this compound as well.

  • Anticonvulsant Activity: Compounds with similar structures may influence GABA-ergic neurotransmission, which is crucial for anticonvulsant effects.

  • Antidepressant Activity: The presence of a piperazine ring could imply serotonin receptor modulation, a mechanism relevant to antidepressant effects.

Future Directions

Given the potential biological activities of related compounds, further research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine is warranted. This could involve:

  • Synthesis and Characterization: Detailed synthesis protocols and structural characterization are essential for understanding its chemical properties.

  • Biological Assays: Conducting antimicrobial, anticonvulsant, and antidepressant activity assays would provide valuable insights into its potential applications.

  • Toxicity Studies: Evaluating the compound's safety profile is crucial for any potential therapeutic use.

Product Name 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxybenzyl)piperazine
Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxyphenyl)methyl]piperazine
Standard InChI InChI=1S/C20H24N2O3/c1-23-18-5-3-2-4-17(18)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19/h2-7,12H,8-11,13-15H2,1H3
Standard InChIKey GBNXHPZUMNRZAC-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Canonical SMILES COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
PubChem Compound 704413
Last Modified Apr 15 2024

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